N-mesyl-o-toluidine chemical structure and properties
N-mesyl-o-toluidine chemical structure and properties
Structure, Synthesis, and Reactivity in Medicinal Chemistry
Executive Summary
N-Mesyl-o-toluidine (IUPAC: N-(2-methylphenyl)methanesulfonamide) is a critical intermediate in organic synthesis, serving as a robust scaffold for drug discovery and agrochemical development. Its utility stems from the sulfonamide moiety, which acts as both a bioisostere for carboxylic acids and a powerful directing group (DG) for transition-metal-catalyzed C–H activation. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and its application in modern ligand-directed functionalization.
Chemical Identity & Structural Analysis
The molecule consists of an o-toluidine core sulfonated at the nitrogen atom. The ortho-methyl group introduces steric strain that forces the sulfonamide nitrogen out of planarity with the phenyl ring, influencing both its solubility and reactivity profile.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | N-(2-methylphenyl)methanesulfonamide |
| Common Names | N-Mesyl-o-toluidine; 2'-Methylmethanesulfonanilide |
| CAS Registry Number | 13294-55-8 |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| SMILES | CC1=CC=CC=C1NS(=O)(=O)C |
Electronic & Steric Properties
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Acidity (pKa): The sulfonamide N-H proton is significantly acidic (pKa ≈ 10.0–10.5 in DMSO). This acidity allows for facile deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃), facilitating N-alkylation reactions.
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Directing Group (DG) Potential: The sulfonyl oxygen atoms and the nitrogen lone pair can coordinate with transition metals (Pd, Rh, Ru), directing C–H activation to the ortho position of the phenyl ring (specifically the 6-position, as the 2-position is blocked by the methyl group).
Physicochemical Properties
The following data points are critical for handling and process development.
| Property | Value / Observation | Implication for Protocol |
| Physical State | Crystalline Solid | Easy to handle/weigh compared to liquid amines. |
| Melting Point | 102–104 °C | Suitable for solid-state storage; verify purity via melting range. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in H₂O. | Use organic solvents for extraction; aqueous workup is effective for removing salts. |
| Stability | Stable under ambient conditions. Hydrolytically stable at neutral pH. | Can be stored at room temperature (RT). Avoid strong acids/bases at high heat unless intended. |
Validated Synthesis Protocol
Reaction Mechanism
The synthesis proceeds via nucleophilic attack of the o-toluidine nitrogen on the electrophilic sulfur of methanesulfonyl chloride (MsCl). A base (typically pyridine or triethylamine) is required to neutralize the HCl byproduct and drive the equilibrium forward.
Step-by-Step Methodology
Scale: 10 mmol (approx. 1.07 g of o-toluidine)
Reagents:
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o-Toluidine (1.0 equiv, 1.07 g)
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Methanesulfonyl chloride (MsCl) (1.2 equiv, 1.37 g)
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Pyridine (2.0 equiv, 1.58 g) or Triethylamine (1.5 equiv)
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Dichloromethane (DCM) (anhydrous, 20 mL)
Protocol:
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Preparation: Charge a 50 mL round-bottom flask with o-toluidine and dry DCM under an inert atmosphere (N₂ or Ar). Add Pyridine.
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Cooling: Cool the solution to 0 °C using an ice bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.
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Addition: Add MsCl dropwise over 15 minutes.
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Observation: White precipitate (pyridinium hydrochloride) may form.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
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Validation: Monitor via TLC (30% EtOAc in Hexanes). The starting amine spot (lower Rf) should disappear.
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Workup:
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Purification: Recrystallize from Ethanol/Water or Hexanes/EtOAc if necessary.
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the synthesis of N-mesyl-o-toluidine.
Reactivity & Applications in Drug Design
The N-mesyl group is not merely a protecting group; it is a functional handle.
N-Alkylation (Tertiary Sulfonamide Synthesis)
The acidic N-H allows for clean alkylation using mild bases.
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Conditions: K₂CO₃, DMF, Alkyl Halide (R-X), 60 °C.
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Application: Creating libraries of N-alkylated sulfonamides for SAR (Structure-Activity Relationship) studies.
Pd-Catalyzed C–H Activation (The "Money" Reaction)
The sulfonamide group acts as a directing group (DG) to functionalize the ortho position (C6) of the toluene ring.
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Mechanism: The Nitrogen or Oxygen of the sulfonamide coordinates to Pd(II), forming a palladacycle intermediate.
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Transformations:
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Halogenation:[3] Pd(OAc)₂, NCS/NBS → ortho-Halo-sulfonamide.
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Arylation: Pd(OAc)₂, Aryl Iodide, AgOAc → Biaryl synthesis.
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Acylation: Pd catalyst, Aldehydes → ortho-Acyl derivatives.
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Reactivity Pathways Diagram
Figure 2: Divergent reactivity pathways: N-alkylation vs. Pd-catalyzed C-H activation.
Safety & Handling (SDS Summary)
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Hazards: N-Mesyl-o-toluidine is an irritant (Skin/Eye/Respiratory).
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Precursor Hazard: o-Toluidine is a known carcinogen (Category 1B) and toxic by inhalation/skin contact. Methanesulfonyl chloride is corrosive and a lachrymator.
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Controls: All manipulations involving the precursors must be performed in a functioning fume hood. Wear nitrile gloves and safety glasses.
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Disposal: Dispose of organic waste in halogenated solvent streams (due to DCM usage).
References
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National Institute of Standards and Technology (NIST). "N-Methyl-o-toluidine (Related Amine Data)." NIST Chemistry WebBook. Available at: [Link]
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Organic Syntheses. "General Procedures for Sulfonylation of Amines." Org.[4][5] Synth. Coll. Vol. 4, p.34.
- Lyons, T. W., & Sanford, M. S. (2010). "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 110(2), 1147–1169.
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PubChem. "Compound Summary: N-(2-methylphenyl)methanesulfonamide (CAS 13294-55-8)." National Library of Medicine. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic Comparison Between Pd-Catalyzed Ligand Directed C-H Chlorination and C-H Acetoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. Showing Compound o-Toluidine (FDB004550) - FooDB [foodb.ca]
